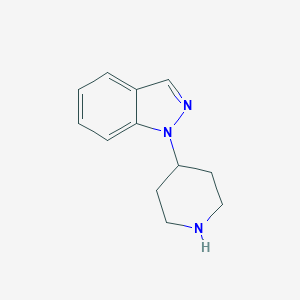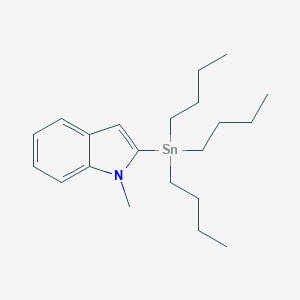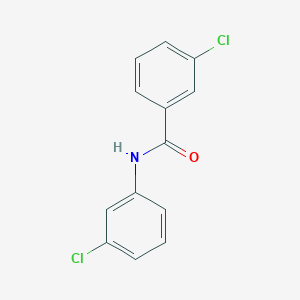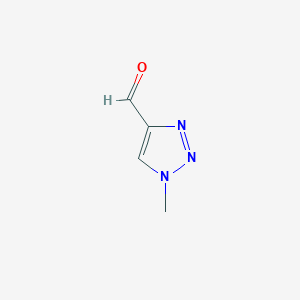
Methylrosaniline
Overview
Description
- It is commonly referred to as gentian violet and has been used historically as a biological stain.
- Gentian violet is known for its intense purple color and has applications in various fields.
Methylrosaniline: is a benzenoid aromatic compound with the chemical formula C25H31N3O .
Scientific Research Applications
Chemistry: Gentian violet is used as a biological stain in microscopy and histology.
Biology: It has applications in cell staining, especially for fungal and bacterial cells.
Medicine: Historically, it was used as an antiseptic and for treating fungal infections (e.g., oral thrush).
Industry: Gentian violet has applications in textile dyeing and ink production.
Mechanism of Action
Target of Action
Solvent Violet 9, also known as Methylrosaniline, primarily targets DNA . It is a dye that is used for recognizing DNA , making it a valuable tool in various biological and chemical applications.
Mode of Action
It is known that the dye binds to dna, allowing it to be visualized
Pharmacokinetics
It is known that the dye is soluble in various alcohols and fatty acids , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of Solvent Violet 9’s action is the visualization of DNA . By binding to DNA, Solvent Violet 9 allows for the DNA to be seen, facilitating various research and diagnostic applications. Additionally, Solvent Violet 9 has been found to have antimicrobial activity, inhibiting the growth of bacteria, fungi, and protozoa .
Action Environment
The action of Solvent Violet 9 can be influenced by various environmental factors. For example, the dye’s solubility in different solvents can affect its distribution and efficacy . Additionally, the reaction between Solvent Violet 9 and other substances, such as sodium hydroxide, can lead to the formation of precipitates . This suggests that the chemical environment can significantly influence the action of Solvent Violet 9.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Solvent Violet 9 plays a significant role in biochemical reactions, particularly in the identification and visualization of DNA. This compound interacts with DNA through intercalation, where it inserts itself between the base pairs of the DNA helix. This interaction is facilitated by the planar structure of Solvent Violet 9, which allows it to fit snugly between the stacked base pairs. The binding of Solvent Violet 9 to DNA is primarily driven by van der Waals forces and hydrophobic interactions. Additionally, Solvent Violet 9 has been shown to interact with various proteins, including histones, which are involved in the packaging of DNA into chromatin .
Cellular Effects
Solvent Violet 9 exerts several effects on different types of cells and cellular processes. In eukaryotic cells, this compound is known to influence cell function by altering gene expression and cellular metabolism. The intercalation of Solvent Violet 9 into DNA can disrupt the normal transcription process, leading to changes in gene expression. This disruption can result in the upregulation or downregulation of specific genes, depending on the context. Furthermore, Solvent Violet 9 has been observed to affect cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Solvent Violet 9 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, Solvent Violet 9 binds to DNA through intercalation, which can inhibit the activity of DNA polymerases and other enzymes involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and the activation of cellular stress responses. Additionally, Solvent Violet 9 has been shown to modulate the activity of certain transcription factors, thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Solvent Violet 9 can change over time due to its stability and degradation. Solvent Violet 9 is relatively stable under standard laboratory conditions, but it can degrade over extended periods or when exposed to harsh environmental factors such as light and heat. The degradation of Solvent Violet 9 can result in the loss of its staining ability and reduced efficacy in biochemical assays. Long-term exposure to Solvent Violet 9 has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Solvent Violet 9 vary with different dosages in animal models. At low doses, Solvent Violet 9 is generally well-tolerated and does not produce significant toxic effects. At higher doses, this compound can induce toxicity, manifesting as cellular damage, inflammation, and oxidative stress. The threshold for these adverse effects depends on the specific animal model and the route of administration. Studies have shown that high doses of Solvent Violet 9 can lead to significant alterations in liver and kidney function, as well as changes in hematological parameters .
Metabolic Pathways
Solvent Violet 9 is involved in several metabolic pathways, including those related to its biotransformation and elimination. The metabolism of Solvent Violet 9 primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of enzymes such as cytochrome P450 oxidases and conjugating enzymes like glucuronosyltransferases. The metabolites of Solvent Violet 9 are typically more water-soluble than the parent compound, facilitating their excretion through the kidneys. The metabolic flux and levels of metabolites can be influenced by factors such as dose, duration of exposure, and individual variability .
Transport and Distribution
Within cells and tissues, Solvent Violet 9 is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as the cell membrane and intracellular organelles. Solvent Violet 9 can also interact with specific transporters and binding proteins that facilitate its movement within the cell. The localization and accumulation of Solvent Violet 9 can affect its activity and function, particularly in the context of DNA staining and cellular imaging .
Subcellular Localization
The subcellular localization of Solvent Violet 9 is primarily determined by its interactions with cellular components and its physicochemical properties. This compound is known to localize to the nucleus, where it binds to DNA and chromatin. The targeting of Solvent Violet 9 to the nucleus is facilitated by its ability to intercalate into the DNA helix. Additionally, Solvent Violet 9 can be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it may exert additional effects on cellular function. The subcellular distribution of Solvent Violet 9 can be influenced by factors such as cell type, metabolic state, and the presence of specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes: Gentian violet can be synthesized through various methods, including condensation reactions.
Reaction Conditions: The specific conditions depend on the synthetic route used.
Industrial Production: Gentian violet is produced industrially, but detailed production methods are proprietary.
Chemical Reactions Analysis
Reactions: Gentian violet can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The main products depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Gentian violet’s unique properties lie in its vivid color, staining capabilities, and historical medicinal use.
Properties
IUPAC Name |
tris[4-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c1-26(2)22-13-7-19(8-14-22)25(29,20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,29H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVDKARCPMTZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052115 | |
| Record name | C.I.Solvent Violet 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-63-0 | |
| Record name | Methylrosaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 42555:1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.,.alpha.-bis[4-(dimethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I.Solvent Violet 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p,p',p''-tris(dimethylamino)trityl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylrosaniline chloride (also known as gentian violet or crystal violet) primarily acts by binding to negatively charged components on the surface of microorganisms. [, , ] While the exact mechanism is not fully elucidated, studies suggest it interacts with DNA, inhibiting microbial replication and potentially disrupting cell wall synthesis. [, ] This leads to cell death in susceptible organisms like Staphylococcus aureus and Candida spp. [, ]
A: While generally considered safe at low concentrations, high concentrations of this compound chloride can exhibit cytotoxicity to human cells. [, , ] Research using reconstructed human epidermis and full-thickness skin models show that high concentrations reduce tissue viability and trans-epithelial electrical resistance, indicating potential for skin irritation. [, ]
ANone: The molecular formula of this compound chloride is C25H30ClN3 and its molecular weight is 407.99 g/mol.
A: Yes, Fourier Transform Infrared (FTIR) spectroscopy has been used to analyze the precipitate formed during the reaction of this compound chloride with sodium hydroxide. [] The FTIR spectra confirmed that the precipitate's molecular structure matched that of Solvent Violet 9, another name for this compound chloride.
A: Studies show this compound chloride remains stable in oral ointments formulated with various oleaginous bases, including white petrolatum and plastibase, for at least 21 days at temperatures up to 30°C. [] Further research is needed to assess stability in other formulations and under different storage conditions.
ANone: Research primarily focuses on this compound chloride's antimicrobial properties, and no studies in the provided set explore its catalytic properties or applications in chemical reactions.
A: While the provided studies don't explicitly investigate SAR, they highlight that even minor structural differences, such as the presence of methyl groups, influence the compound's properties and interactions. [] Further research on the impact of structural modifications on this compound chloride's activity, potency, and selectivity would be beneficial.
ANone: While the provided studies primarily focus on in vitro activity and limited clinical observations, they don't offer comprehensive insights into the PK/PD profile of this compound chloride. Further research is needed to understand its ADME characteristics and translate its in vitro efficacy to in vivo systems.
A: this compound chloride exhibits significant antifungal activity against Candida spp. and Trichosporon spp. at concentrations as low as 0.01% under both aerobic and anaerobic conditions. [] This suggests its potential for treating fungal infections, particularly those caused by these organisms.
A: Studies have investigated the use of this compound chloride in treating skin trauma in army training. [] In these studies, monolayer human amnion treated with this compound chloride showed faster wound healing compared to traditional antiseptics like mercurochrome. Further research, including well-designed clinical trials, is crucial for comprehensively evaluating its efficacy and safety in various clinical settings.
A: Although considered relatively safe at lower concentrations, this compound chloride can cause serious eye injuries if accidentally injected or applied to the retina. [] A case report highlighted severe ocular toxicity with corneal damage and retinal damage following accidental exposure during surgery.
ANone: The provided research primarily focuses on traditional topical applications of this compound chloride. Further exploration of drug delivery systems, like nanoparticles or liposomes, could potentially enhance its targeting to specific tissues, improve its efficacy, and minimize potential side effects.
A: Researchers have used various analytical techniques to characterize and quantify this compound chloride, including UV-Visible spectroscopy, FTIR spectroscopy, and micro-CT scanning. [, , ] These techniques provide information about the compound's structure, interactions, and effects on biological systems.
A: Research has shown that this compound chloride exhibits varying solubility in different media, which can significantly impact its bioavailability and efficacy. [] Understanding the factors affecting its dissolution rate and solubility in various solvents is crucial for optimizing its formulation and therapeutic applications.
A: While the specific details of analytical method validation are not provided in these studies, ensuring the accuracy, precision, and specificity of analytical methods is crucial for generating reliable data on this compound chloride's properties, behavior, and biological activity. []
A: While not extensively discussed, maintaining consistent quality control and assurance is paramount throughout the development, manufacturing, and distribution of this compound chloride to ensure its safety and efficacy for various applications. [] Implementing robust quality systems and adhering to regulatory guidelines are essential for maintaining product integrity.
A: The potential immunogenicity of this compound chloride and its ability to elicit immunological responses are not addressed in the provided studies. This area warrants further investigation, particularly given its long history of use and potential for inducing hypersensitivity reactions in some individuals. []
A: No information is available in the provided research on whether this compound chloride induces or inhibits drug-metabolizing enzymes. Investigating these interactions is vital for understanding its metabolic fate and potential for drug-drug interactions, particularly when co-administered with other medications. []
A: Several alternative antiseptics and antifungal agents exist, each with its own advantages and disadvantages. [, , ] The choice of treatment depends on factors like the specific pathogen, the site of infection, and potential contraindications. Research comparing the performance, cost, and impact of this compound chloride to its alternatives is essential for making informed clinical decisions.
A: While the provided studies do not delve into specific recycling or waste management strategies for this compound chloride, responsible disposal is crucial given its potential environmental impact. [] Developing strategies for resource efficiency and promoting sustainable practices throughout its lifecycle is essential.
A: Continued research on this compound chloride requires access to specialized tools and resources, including advanced imaging techniques, in vitro and in vivo models, and sophisticated analytical equipment. [, ] Collaborative efforts and investment in research infrastructure are vital for advancing our understanding of this compound and its applications.
A: Understanding the properties and applications of this compound chloride requires a multidisciplinary approach, involving researchers from fields such as microbiology, chemistry, materials science, and medicine. Collaborative efforts and interdisciplinary research are crucial for unlocking its full potential and developing novel solutions for various challenges in healthcare and beyond. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


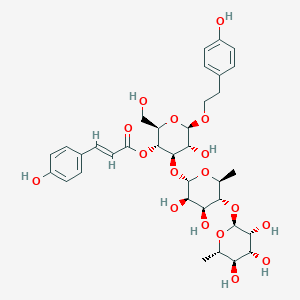

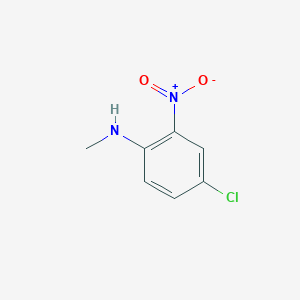

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
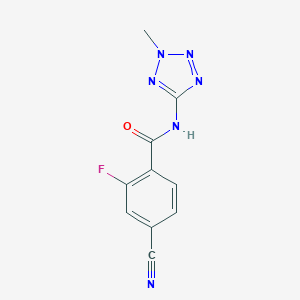

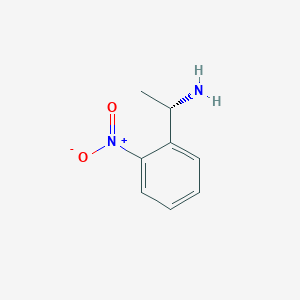

![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
